Non-5-en-4-ol

CAS No.: 121440-80-0

Cat. No.: VC19131050

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121440-80-0 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | non-5-en-4-ol |

| Standard InChI | InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3 |

| Standard InChI Key | AGJGJUGBPXOLEG-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=CC(CCC)O |

Introduction

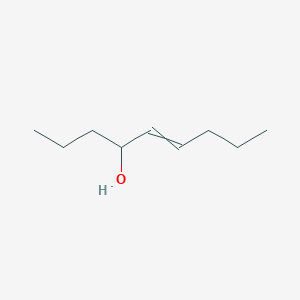

Structural and Molecular Characteristics

Non-5-en-4-ol exhibits the following structural features:

-

IUPAC Name: Non-5-en-4-ol

-

Molecular Formula: C₉H₁₈O

-

SMILES Notation: CCCCC=CC(CCC)O

-

Molecular Weight: 142.24 g/mol

-

Exact Mass: 142.1358 g/mol

The compound’s double bond at the C5 position introduces geometric isomerism (cis/trans), though specific stereochemical data remain undocumented in available literature. Computational models suggest a bent conformation due to steric interactions between the hydroxyl group and the alkyl chain .

Physicochemical Properties

Key physical and chemical properties are summarized below:

The compound’s hydroxyl group enables hydrogen bonding, while the nonpolar alkyl chain governs its hydrophobic behavior. Spectroscopic data (e.g., NMR, IR) are critical for structural validation but remain underreported in public databases .

Synthesis and Reactivity

Synthetic Routes

Non-5-en-4-ol can be synthesized via several pathways:

-

Hydration of Non-5-en-4-yne: Acid-catalyzed hydration of the corresponding alkyne may yield the alcohol, though regioselectivity challenges persist .

-

Reduction of Ketones: Catalytic hydrogenation of 5-nonen-4-one using NaBH₄ or LiAlH₄ offers a straightforward route .

-

Biocatalytic Methods: Enzymatic oxidation of non-5-ene by cytochrome P450 enzymes presents a sustainable but underexplored approach .

Reactivity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume